molecular formula C11H13BrO3 B14420739 5-(3-Bromophenoxy)pentanoic acid CAS No. 87411-39-0

5-(3-Bromophenoxy)pentanoic acid

Cat. No.: B14420739
CAS No.: 87411-39-0
M. Wt: 273.12 g/mol
InChI Key: NAQSMWNOKFTLQL-UHFFFAOYSA-N
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Description

5-(3-Bromophenoxy)pentanoic acid: is an organic compound with the molecular formula C11H13BrO3 . It is a derivative of pentanoic acid, where a bromophenoxy group is attached to the fifth carbon of the pentanoic acid chain.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Bromophenoxy)pentanoic acid typically involves the reaction of 3-bromophenol with pentanoic acid derivatives. One common method is the esterification of 3-bromophenol with pentanoic acid, followed by hydrolysis to yield the desired acid. The reaction conditions often include the use of acid catalysts and controlled temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes, followed by purification steps such as recrystallization or chromatography to obtain the pure compound. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 5-(3-Bromophenoxy)pentanoic acid is used as an intermediate in the synthesis of various organic compounds. Its bromophenoxy group makes it a versatile building block for creating more complex molecules .

Biology: In biological research, this compound can be used to study the effects of brominated phenoxy groups on biological systems. It may serve as a model compound for understanding the interactions of similar structures with biological targets .

Medicine: The bromophenoxy group can be modified to create compounds with specific biological activities, such as anti-inflammatory or anticancer properties .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure allows for the creation of polymers and other materials with desirable properties .

Mechanism of Action

The mechanism of action of 5-(3-Bromophenoxy)pentanoic acid involves its interaction with molecular targets through its bromophenoxy group. This group can form stable complexes with various metal ions, influencing the compound’s reactivity and biological activity. The pathways involved may include binding to enzymes or receptors, leading to changes in cellular processes .

Comparison with Similar Compounds

  • 5-(3-Chlorophenoxy)pentanoic acid
  • 5-(3-Fluorophenoxy)pentanoic acid
  • 5-(3-Iodophenoxy)pentanoic acid

Comparison: 5-(3-Bromophenoxy)pentanoic acid is unique due to the presence of the bromine atom, which imparts distinct chemical and physical properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications where other halogenated analogs may not be as effective .

Properties

IUPAC Name

5-(3-bromophenoxy)pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO3/c12-9-4-3-5-10(8-9)15-7-2-1-6-11(13)14/h3-5,8H,1-2,6-7H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAQSMWNOKFTLQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)OCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70651866
Record name 5-(3-Bromophenoxy)pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70651866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87411-39-0
Record name 5-(3-Bromophenoxy)pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70651866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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